5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with chlorobenzyl, methoxybenzylidene, and dimethyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1,3-dimethylbarbituric acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl (phenyl)acetic acid
- Methyl 3-{(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
- 4-{(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid .
Uniqueness
What sets 5-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C21H19ClN2O5 |
---|---|
Molecular Weight |
414.8g/mol |
IUPAC Name |
5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19ClN2O5/c1-23-19(25)16(20(26)24(2)21(23)27)10-14-6-9-17(18(11-14)28-3)29-12-13-4-7-15(22)8-5-13/h4-11H,12H2,1-3H3 |
InChI Key |
ZUMNAZLCTDMAAG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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